![molecular formula C7H14O3 B186381 Ethyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-73-4](/img/structure/B186381.png)
Ethyl 3-hydroxy-2,2-dimethylpropanoate
Overview
Description
Mechanism of Action
Mode of Action
Some compounds have shown affinity to heat shock proteins trap1 , which could potentially be a mode of action for this compound
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For Ethyl 3-hydroxy-2,2-dimethylpropanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound should be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water through azeotropic distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is common, allowing for the continuous removal of water and the recycling of unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed
Oxidation: 3-hydroxy-2,2-dimethylpropanoic acid
Reduction: Ethyl 3-hydroxy-2,2-dimethylpropanol
Substitution: Ethyl 3-chloro-2,2-dimethylpropanoate
Scientific Research Applications
Chemistry
Ethyl 3-hydroxy-2,2-dimethylpropanoate serves as a building block in organic synthesis:
- Pharmaceuticals : It is utilized in the synthesis of various bioactive compounds and pharmaceuticals due to its functional groups that facilitate further chemical transformations .
- Agrochemicals : The compound is also explored for developing agrochemicals that require specific ester functionalities for efficacy.
Biology
In biological research, this compound aids in studying metabolic pathways:
- Enzyme-Catalyzed Reactions : this compound is employed to investigate enzyme kinetics and metabolic pathways involving esters, contributing to understanding biochemical processes .
Medicine
The compound has significant implications in medicinal chemistry:
- Drug Development : It acts as an intermediate in synthesizing various drugs. For instance, derivatives of this compound have been modified to produce potent histone deacetylase inhibitors (HDACIs), which show promise in cancer therapy .
Case Study 1: Synthesis of β-Lactams
A study demonstrated the use of this compound in a two-step synthesis of β-lactam antibiotics. The compound was aminated with p-bromoaniline, yielding β-amino acid esters with isolated yields of up to 86%. This showcases its efficiency as a precursor in antibiotic synthesis .
Case Study 2: Anticancer Activity
Research involving derivatives of this compound revealed their ability to inhibit colon cancer cell proliferation effectively. Compounds synthesized from this ester exhibited IC50 values significantly lower than standard treatments like doxorubicin, indicating potential for developing new anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2,2-dimethylpropanoate
- 3-hydroxy-2,2-dimethylpropanoic acid
- Ethyl 2-hydroxy-2-methylpropanoate
Uniqueness
This compound is unique due to its specific ester structure, which provides distinct reactivity and solubility properties compared to its analogs. Its combination of a hydroxyl group and an ester group allows for versatile chemical transformations and applications in various fields .
Biological Activity
Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS Number: 14002-73-4) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its biological activity as a histone deacetylase inhibitor (HDACI). This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, along with relevant research findings and case studies.
Molecular Structure:
- Molecular Formula: C₇H₁₄O₃
- Molecular Weight: 146.184 g/mol
- Density: 1.0 ± 0.1 g/cm³
- Boiling Point: 215.7 ± 13.0 °C
- Flash Point: 83.8 ± 12.6 °C
Biological Activity
This compound has been studied for its role in inhibiting histone deacetylases, enzymes that remove acetyl groups from histones, thus influencing gene expression and cellular processes associated with cancer progression. The following sections summarize key findings from various studies.
Histone Deacetylase Inhibition
Research indicates that derivatives of this compound exhibit significant HDAC inhibitory activity. For instance:
- A study synthesized a series of compounds based on structural modifications of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating potent HDAC inhibition and anticancer activity against colon cancer cells (HCT-116) with IC₅₀ values ranging from to .
Anticancer Properties
The compound has shown promise in preclinical models for its anticancer effects:
- Cell Proliferation Inhibition : Compounds derived from this compound have been reported to selectively inhibit the proliferation of cancer cells. Notably, certain derivatives displayed enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : These studies have indicated that the synthesized derivatives interact favorably with target proteins involved in cancer pathways, suggesting potential as therapeutic agents .
Synthesis Methods
The synthesis of this compound can be achieved via several methods that ensure high yields and purity:
- Amination Reactions : Utilizing cooperative catalysis has shown excellent results (81–96% yields) when synthesizing derivatives from this compound .
- Hydrazinolysis and Saponification : These methods allow for the transformation of the ester into corresponding acids or hydrazides, which can further be modified for enhanced biological activity .
Case Studies
-
Antiproliferative Activity : A series of compounds synthesized from this compound were tested against various cancer cell lines, revealing significant inhibition in cell growth and induction of apoptosis .
Compound IC₅₀ (mg/mL) Cell Line 7a 0.12 HCT-116 7g 0.12 HCT-116 7d 0.81 HCT-116 - Mechanistic Insights : The binding affinity of these compounds to heat shock proteins was studied to understand their mechanism of action better. This interaction is crucial as heat shock proteins are involved in cellular stress responses and cancer progression .
Properties
IUPAC Name |
ethyl 3-hydroxy-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMHPJPFPMZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298079 | |
Record name | ethyl 3-hydroxy-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-73-4 | |
Record name | 14002-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxy-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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